molecular formula C4H6N2O5S B12931258 (2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid CAS No. 58942-07-7

(2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid

Cat. No.: B12931258
CAS No.: 58942-07-7
M. Wt: 194.17 g/mol
InChI Key: SXTLWEVCBALQMG-UHFFFAOYSA-N
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Description

(2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid is a chemical compound characterized by its unique structure, which includes an imidazolidinone ring substituted with a methanesulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid typically involves the reaction of imidazolidinone derivatives with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonic acid group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of imidazolidinone derivatives with reduced functional groups.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

(2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may interfere with cellular processes by modulating signaling pathways or inducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinone derivatives: Compounds with similar imidazolidinone rings but different substituents.

    Methanesulfonic acid derivatives: Compounds with methanesulfonic acid groups attached to different core structures.

Uniqueness

(2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2,5-dioxoimidazolidin-4-yl)methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O5S/c7-3-2(1-12(9,10)11)5-4(8)6-3/h2H,1H2,(H,9,10,11)(H2,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTLWEVCBALQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50852117
Record name (2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50852117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58942-07-7
Record name (2,5-Dioxoimidazolidin-4-yl)methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50852117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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